Product packaging for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene(Cat. No.:CAS No. 61437-39-6)

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Cat. No.: B12648463
CAS No.: 61437-39-6
M. Wt: 234.08 g/mol
InChI Key: NCFFZVFAYMAFIL-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is a substituted nitrobenzene compound offered as a key synthetic intermediate for research and development. Compounds within this chemical class are frequently employed in organic synthesis, particularly in the construction of more complex molecules for agrochemical and pharmaceutical research . The presence of multiple halogen substituents and a nitro group on the aromatic ring makes this structural motif a versatile precursor for selective nucleophilic aromatic substitution reactions . Researchers can utilize this scaffold to generate a diverse array of derivatives, such as anilines via reduction or further substituted aromatics through halogen displacement . This product is intended for use by qualified laboratory professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO2 B12648463 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene CAS No. 61437-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61437-39-6

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

1,2-dichloro-4-nitro-5-propan-2-ylbenzene

InChI

InChI=1S/C9H9Cl2NO2/c1-5(2)6-3-7(10)8(11)4-9(6)12(13)14/h3-5H,1-2H3

InChI Key

NCFFZVFAYMAFIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of 1,2 Dichloro 4 Isopropyl 5 Nitrobenzene and Analogs

Electrophilic Aromatic Substitution (EAS) Mechanisms

The formation of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene from its precursor, 1,2-dichloro-4-isopropylbenzene, is a classic example of an electrophilic aromatic substitution (EAS) reaction, specifically nitration. This process involves the substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). The mechanism and regiochemical outcome are governed by a series of well-defined steps and the interplay of substituent effects.

Nitronium Ion Generation and Attack on Substituted Benzene (B151609) Rings

The nitration of an aromatic compound requires a potent electrophile, the nitronium ion (NO₂⁺). This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. libretexts.orglibretexts.org Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear and highly electrophilic nitronium ion. libretexts.org

Generation of the Nitronium Ion: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Once formed, the nitronium ion is attacked by the π-electron system of the substituted benzene ring (1,2-dichloro-4-isopropylbenzene). libretexts.org This initial attack is the rate-determining step of the reaction and results in the formation of a carbocation intermediate, disrupting the aromaticity of the ring. nih.gov

Sigma (σ)-Complex Formation and Stability in EAS Reactions

The intermediate formed upon the attack of the electrophile on the benzene ring is known as a sigma (σ)-complex or an arenium ion. nih.govnumberanalytics.com This complex is a resonance-stabilized carbocation, but it is significantly less stable than the initial aromatic reactant because it has lost its aromaticity. libretexts.org The stability of the σ-complex is a critical factor influencing the reaction rate and the position of electrophilic attack. pearson.com

The positive charge in the σ-complex is delocalized across the remaining sp²-hybridized carbons of the ring through resonance. pearson.com Substituents already present on the ring can significantly influence the stability of this intermediate:

Electron-donating groups (EDGs) , such as alkyl groups, stabilize the positive charge of the σ-complex through inductive effects and hyperconjugation. This stabilization lowers the activation energy of the reaction, leading to a faster rate of substitution compared to unsubstituted benzene. libretexts.orgpearson.com

Electron-withdrawing groups (EWGs) , such as halogens and nitro groups, destabilize the σ-complex by inductively withdrawing electron density, thereby increasing the activation energy and slowing down the reaction. libretexts.orglumenlearning.com

The formation of the σ-complex is generally the rate-limiting step in nitration reactions. nih.gov Following its formation, a weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product. libretexts.org

Directing Effects of Halogen, Nitro, and Alkyl Substituents

When a benzene ring bears multiple substituents, the position of a new electrophilic attack is determined by the directing effects of the existing groups. These effects are classified based on whether they direct the incoming electrophile to the ortho, meta, or para positions relative to themselves.

Alkyl Groups (-C₃H₇): The isopropyl group is an alkyl group, which is an activating group and an ortho, para-director. libretexts.orgpressbooks.pub It donates electron density to the ring via an inductive effect, which stabilizes the σ-complex when the attack occurs at the ortho or para positions. libretexts.org

Halogens (-Cl): Chlorine atoms are deactivating yet ortho, para-directing. libretexts.orgpressbooks.pub Their strong inductive electron-withdrawing effect makes the ring less reactive than benzene. However, they possess lone pairs of electrons that can be donated through resonance to stabilize the positive charge of the σ-complex. This resonance stabilization is only effective when the attack is at the ortho or para positions.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. lumenlearning.compressbooks.pub It strongly withdraws electron density from the ring both inductively and through resonance, making further electrophilic substitution much more difficult. When substitution does occur, it is directed to the meta position, as the ortho and para positions are significantly destabilized by adjacent positive charges in the resonance forms of the σ-complex. libretexts.org

In the nitration of 1,2-dichloro-4-isopropylbenzene, the directing effects of the two chlorine atoms and the isopropyl group must be considered. The isopropyl group and the chlorine atoms all direct an incoming electrophile to the positions ortho or para to them. The position that is most activated will be the primary site of substitution.

SubstituentClassificationDirecting EffectInfluence on σ-Complex
Isopropyl (-C₃H₇)ActivatingOrtho, ParaStabilizes positive charge via induction
Chloro (-Cl)DeactivatingOrtho, ParaDestabilizes via induction, but stabilizes ortho/para intermediates via resonance
Nitro (-NO₂)Strongly DeactivatingMetaStrongly destabilizes ortho/para intermediates

Steric Hindrance Effects on Regioselectivity

Beyond electronic effects, steric hindrance plays a crucial role in determining the regioselectivity of EAS reactions, particularly when bulky substituents are present. numberanalytics.com The isopropyl group is bulkier than a methyl group, and this size can impede the approach of the electrophile to the positions adjacent to it (ortho positions). youtube.com

In the case of alkylbenzenes, as the size of the alkyl group increases, the proportion of the para product generally increases at the expense of the ortho product. libretexts.orgpressbooks.pub For example, the nitration of toluene (B28343) (methylbenzene) yields a significant amount of the ortho-nitro product, while the nitration of tert-butylbenzene (B1681246) gives the para-nitro product almost exclusively. The nitration of isopropylbenzene shows a strong preference for the para product over the ortho product due to the steric bulk of the isopropyl group. sciepub.com

For 1,2-dichloro-4-isopropylbenzene, the available positions for nitration are C-3, C-5, and C-6.

Position C-6 is ortho to the isopropyl group and meta to the C-1 chloro.

Position C-5 is ortho to the C-4 isopropyl group and the C-2 chloro group.

Position C-3 is para to the C-6 chloro and ortho to the C-4 isopropyl.

Given the combined directing effects, the position at C-5 is strongly activated by being ortho to the isopropyl group and para to the C-1 chloro group. However, it is also flanked by two substituents, which could introduce steric hindrance. The position at C-6 is ortho to the bulky isopropyl group, making attack less favorable. youtube.com Therefore, the electronic activation and steric factors must be carefully weighed to predict the final product, this compound.

SubstrateOrtho/Para Ratio in NitrationReason for Ratio
Toluene~2:1Low steric hindrance from methyl group
Isopropylbenzene~1:3Significant steric hindrance from isopropyl group favors para substitution sciepub.com
tert-Butylbenzene~1:5High steric hindrance from bulky tert-butyl group strongly favors para substitution

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Once the nitro group is installed on the ring, creating this compound, the compound becomes susceptible to nucleophilic aromatic substitution (SNAr). This is because the strongly electron-withdrawing nitro group activates the ring towards attack by nucleophiles. The SNAr mechanism is an addition-elimination process.

Meisenheimer Complex Intermediates in SNAr Reactions

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . libretexts.orgquizlet.com This complex is formed when a nucleophile attacks an electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group (in this case, a chloride ion). libretexts.org

The key features of this process are:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom attached to one of the chlorine atoms. This step is typically the rate-determining step because it involves the loss of aromaticity. nih.gov

Formation of the Meisenheimer Complex: The addition of the nucleophile creates a negatively charged σ-complex (the Meisenheimer complex). This negative charge is delocalized throughout the carbon framework and, crucially, onto the electron-withdrawing nitro group. quizlet.com The ability of the nitro group to stabilize this negative charge via resonance is what makes the SNAr reaction feasible. The stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack. quizlet.comstackexchange.com

Expulsion of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is typically fast.

In this compound, the nitro group is ortho to the chlorine at C-1 and meta to the chlorine at C-2. Because the stabilizing effect of the nitro group is greatest at the ortho and para positions, nucleophilic attack will preferentially occur at C-1, leading to the substitution of that chlorine atom. stackexchange.com The attack at C-2 is much slower as the negative charge in the corresponding Meisenheimer complex cannot be as effectively delocalized onto the nitro group. quizlet.com

Role of Activating Groups in SNAr

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated aromatic compounds. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (a halogen in this context). These EWGs activate the aromatic ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the nitro group (-NO₂) at C-5 is a powerful activating group. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly lowers the electron density of the benzene ring, making it susceptible to nucleophilic attack. pressbooks.pub The negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex, is effectively stabilized by delocalization onto the nitro group. wikipedia.orgyoutube.com

The position of the activating group relative to the potential leaving groups (the chlorine atoms) is crucial. For the analogous compound 1,2-dichloro-4-nitrobenzene, nucleophilic attack preferentially displaces the chlorine atom at C-1, which is para to the nitro group at C-4. stackexchange.comchegg.comchegg.com This is because the resonance stabilization of the negative charge in the Meisenheimer intermediate is most effective when the EWG is in the ortho or para position.

For this compound, the substituents are arranged as follows:

Chlorine at C-1: Meta to the nitro group.

Chlorine at C-2: Ortho to the nitro group.

Isopropyl group at C-4: Ortho to the nitro group.

Based on these positions, the chlorine atom at C-2 is the most likely site for SNAr, as it is directly ortho to the powerfully activating nitro group. The isopropyl group at C-4, being a weakly electron-donating alkyl group, slightly counteracts the electron-withdrawing effect of the nitro group and may exert some steric hindrance, but the directing effect of the nitro group is expected to dominate. Therefore, a nucleophile would preferentially attack the C-2 position, leading to the substitution of that chlorine atom.

Competition Between SNAr of Halogen and VNS of Hydrogen

Another important reaction pathway for electron-deficient aromatic compounds is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.orgnih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, using carbanions that have a leaving group on the nucleophilic carbon. organic-chemistry.org

In many halonitroarenes, VNS of a C-H bond occurs more readily than SNAr of a C-halogen bond. organic-chemistry.org This is because the activation barrier for the initial bond formation with a hydrogen-bearing carbon is often lower than that for a halogen-bearing carbon. organic-chemistry.org

For this compound, there is only one hydrogen atom on the aromatic ring, located at the C-6 position. This position is ortho to the activating nitro group, making it a prime site for VNS. A typical VNS reaction would involve a nucleophile, such as a carbanion derived from chloromethyl phenyl sulfone, attacking the C-6 position.

Therefore, a direct competition exists between two potential reaction pathways:

SNAr: Substitution of the chlorine atom at C-2 (ortho to the -NO₂ group).

VNS: Substitution of the hydrogen atom at C-6 (also ortho to the -NO₂ group).

The outcome of the reaction—whether SNAr or VNS predominates—would depend on several factors, including the nature of the nucleophile, the base used, and the specific reaction conditions. Generally, VNS is a very fast process in nitroaromatic systems. organic-chemistry.org

Reduction Mechanisms of Nitro Groups in Substituted Aromatics

The reduction of the nitro group to an amine is a fundamental transformation in aromatic chemistry. The resulting aniline (B41778), in this case, 4,5-dichloro-2-isopropylaniline, would be a valuable synthetic intermediate. This reduction can be achieved through several methods, each with its own mechanistic pathway.

Heterogeneous catalytic hydrogenation is a widely used method for reducing nitro groups. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com

Catalysts: Common catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com

Mechanism: The reduction is a multi-step process that occurs on the surface of the catalyst. The nitro group (-NO₂) is sequentially reduced, first to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). nih.gov An explosion during the plant-scale hydrogenation of the analog 3,4-dichloronitrobenzene (B32671) was attributed to the thermal decomposition of the intermediate 3,4-dichlorophenylhydroxylamine, highlighting the reactive nature of these intermediates. nih.gov

Classic chemical reductions using metals in an acidic medium are also effective for converting nitroarenes to anilines.

Reagents: The most common system is the Béchamp reduction, which uses iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl). wikipedia.org Other effective metal/acid combinations include zinc (Zn) or tin(II) chloride (SnCl₂) with acid. commonorganicchemistry.com

Mechanism: These reactions involve a series of single-electron transfers from the metal to the nitro group. The process is complex, but like catalytic hydrogenation, it is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed.

A significant challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, a side reaction where a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond. Given that this compound contains two chlorine atoms, this is a critical consideration.

Catalytic Hydrogenation: Standard catalysts like Pd/C are highly active and can readily catalyze the cleavage of C-Cl bonds, leading to a mixture of products with one or both chlorine atoms removed. commonorganicchemistry.com

Minimizing Dehalogenation: To improve the chemoselectivity for nitro group reduction over dehalogenation, several strategies are employed:

Using catalysts less prone to causing dehalogenation, such as Raney nickel. commonorganicchemistry.com

Employing modified or specialized catalysts, such as sulfided platinum on carbon (Pt/S/C), which has shown high selectivity in reducing nitro groups in the presence of halogens.

Controlling reaction conditions like temperature and pressure.

Metal-acid reductions (e.g., Fe/HCl) are often considered milder and can sometimes provide better selectivity, avoiding dehalogenation in substrates that are sensitive to catalytic hydrogenation. commonorganicchemistry.com

Other Chemical Transformations

Beyond the reactions discussed, the structure of this compound allows for other potential transformations, primarily based on the reactivity of its analog, 1,2-dichloro-4-nitrobenzene. The chlorine atom activated by the nitro group can be displaced by various nucleophiles. wikipedia.org

For example, in 1,2-dichloro-4-nitrobenzene, the chlorine at the C-1 position (para to the nitro group) is reactive. wikipedia.org In the case of this compound, the chlorine at C-2 (ortho to the nitro group) would be the reactive site. Potential reactions include:

Amination: Reaction with ammonia (B1221849) could replace the C-2 chlorine to form 2-amino-1-chloro-4-(isopropyl)-5-nitrobenzene. wikipedia.org

Fluorination: Reaction with a fluoride (B91410) source like potassium fluoride could yield 2-fluoro-1-chloro-4-(isopropyl)-5-nitrobenzene. wikipedia.org

These transformations further highlight the utility of the SNAr reaction in modifying the structure to produce a variety of substituted aromatic intermediates.

Radical Reactions Involving Halogenated Nitroarenes

Radical reactions of halogenated nitroarenes, such as this compound and its analogs, are of significant interest due to their role in various chemical transformations, including detoxification of environmental pollutants and synthesis of valuable intermediates. These reactions are typically initiated by the formation of a nitroaromatic radical anion, a key intermediate that dictates the subsequent reaction pathways.

The generation of the nitroaromatic radical anion can be achieved through several methods, including single electron transfer (SET) from a suitable donor, photochemical excitation (photolysis), or by using ionizing radiation (radiolysis). rsc.orgresearchgate.net Once formed, this radical anion is a versatile intermediate that can undergo a variety of reactions, with the most common being dehalogenation.

The stability and reactivity of the nitroaromatic radical anion are profoundly influenced by the nature and position of the substituents on the aromatic ring. The strong electron-withdrawing nitro group is crucial for the initial acceptance of an electron. The presence of halogen atoms provides a pathway for dehalogenation, a key step in many radical chain reactions.

Mechanistic studies have shown that the cleavage of the carbon-halogen bond in the radical anion is a critical step. researchgate.net For instance, research on the photolysis of 2-nitrobenzyl compounds has provided detailed insights into the formation and characterization of nitroaromatic radical anions using Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org These studies reveal the complex interplay of photo-isomerization, photo-fragmentation, and electron-transfer processes.

In the context of dichlorinated nitrobenzenes, the position of the chlorine atoms relative to the nitro group affects the rate and pathway of the radical reaction. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides a framework for understanding its likely behavior. For example, studies on the reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) ions have indicated the formation of free radicals.

The radical-induced dehalogenation process often proceeds via a chain mechanism. After the initial formation of the nitroaromatic radical anion, it can expel a halide ion to form an aryl radical. This aryl radical can then abstract a hydrogen atom from the solvent or another molecule to yield the dehalogenated product, or it can propagate the chain by reacting with another molecule of the starting halogenated nitroarene.

Computational studies have complemented experimental findings by providing detailed energetic profiles of these reaction pathways. researchgate.net For example, theoretical calculations have been employed to understand the decomposition mechanisms of nitroaromatic compounds, highlighting the competition between different bond-breaking processes. researchgate.net

The following interactive data table summarizes key findings from studies on radical reactions of various halogenated nitroarenes, which serve as analogs for understanding the reactivity of this compound.

Interactive Data Table: Research Findings on Radical Reactions of Halogenated Nitroarenes

Compound StudiedMethod of Radical GenerationKey FindingsReference
Trinitroalkyl Aromatic CompoundsTheoretical (DFT)Decomposition is initiated by the breaking of the C-N bond in the alkyl part rather than the aromatic nitro group. researchgate.net
1-(2-nitrophenyl)ethyl phosphatePhotolysisFormation of nitroaromatic radical-anions and cyclic aryl alkoxy aminoxyls observed by EPR. rsc.org
Dichloride Radical Anion (Cl₂•⁻)Pulse RadiolysisRate constants for reactions with various organic molecules determined; reactions with phenols and anilines proceed via electron transfer. nih.gov
2,5-dichloronitrobenzeneUV/sulfite (B76179)Reductive dehalogenation occurs via reaction with hydrated electrons (eₐq⁻) and sulfite radicals (SO₃•⁻). researchgate.net
NitrofurantoinElectrochemistrySecond-order decay of the electrochemically generated nitro radical anion was observed. nih.gov

Computational Chemistry and Theoretical Modeling of 1,2 Dichloro 4 Isopropyl 5 Nitrobenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene. By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

Optimization of Molecular Geometries and Electronic Structures

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing a stable structure. Using DFT methods, typically with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles are calculated to achieve a conformational minimum on the potential energy surface.

The electronic structure of the optimized geometry is then analyzed. This includes the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. The presence of electron-withdrawing groups, such as the two chlorine atoms and the nitro group, alongside the electron-donating isopropyl group, creates a complex electronic environment within the benzene (B151609) ring.

Table 1: Representative Optimized Geometrical Parameters for a Dichloronitrobenzene Derivative Note: Data is representative of dichloronitrobenzene derivatives and may not be exact for this compound.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.38 - 1.40--
C-Cl1.73 - 1.75--
C-N1.47 - 1.49--
N-O1.21 - 1.23--
C-C (isopropyl)1.52 - 1.54--
C-H (aromatic)1.08 - 1.09--
C-H (isopropyl)1.09 - 1.10--
C-C-C (ring)-118 - 121-
C-C-Cl-119 - 121-
C-C-N-118 - 120-
O-N-O-123 - 125-
C-C-C-C (ring)--~0

Calculation of Reaction Energy Profiles and Transition States

DFT calculations are crucial for mapping the energy landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile elucidates the reaction mechanism and determines the kinetic and thermodynamic feasibility of a particular transformation.

The identification of transition states, which are first-order saddle points on the potential energy surface, is a key aspect of this analysis. The structure of the transition state provides insight into the geometry of the molecule as it transforms from reactant to product. The energy barrier, or activation energy, derived from the difference in energy between the reactants and the transition state, is a critical parameter for predicting reaction rates. For instance, in nucleophilic aromatic substitution reactions, DFT can model the formation of the Meisenheimer complex as an intermediate.

Regioselectivity Prediction through Parr Functions and Fukui Indices

To predict the most likely sites for electrophilic and nucleophilic attack on this compound, conceptual DFT-based reactivity descriptors such as Parr functions and Fukui indices are employed. The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes.

f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) indicates the propensity for radical attack.

Parr functions provide a more refined tool for predicting regioselectivity, especially in cases where multiple sites have similar Fukui values. By analyzing these indices across the different atoms of the benzene ring, the most reactive positions can be identified, guiding synthetic strategies. For this compound, the positions ortho and para to the strongly deactivating nitro group are expected to be the most susceptible to nucleophilic attack.

Analysis of Molecular Electrostatic Potential (MESP) and Charge Distribution

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. It is calculated from the total electron density and is a valuable tool for predicting how a molecule will interact with other charged species. The MESP is typically mapped onto the molecular surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the nitro group.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms and the carbon atoms attached to the electron-withdrawing chlorine and nitro groups.

Analysis of the charge distribution, often through methods like Mulliken or Natural Population Analysis (NPA), quantifies the partial charges on each atom, further detailing the electronic landscape of the molecule.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a critical parameter that relates to the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the presence of the nitro group is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for a Dichloronitrobenzene Derivative Note: Data is representative of dichloronitrobenzene derivatives and may not be exact for this compound.

OrbitalEnergy (eV)
HOMO-7.5 to -8.5
LUMO-3.0 to -4.0
HOMO-LUMO Gap4.0 to 5.0

Environmental Chemistry and Degradation Pathways of Halogenated Nitrobenzenes

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, is a significant process in the environmental degradation of many organic pollutants. Halogenated nitrobenzenes can absorb ultraviolet (UV) radiation from sunlight, which can initiate their decomposition. nih.goviarc.fr

The rate of photodegradation can be significantly enhanced by the presence of other reactive species in what are known as Advanced Oxidation Processes (AOPs). ub.edu The UV/H₂O₂ process is one such AOP where the photolysis of hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (•OH). ub.edueeer.org These radicals are powerful oxidizing agents that can attack and degrade a wide range of organic compounds, including halogenated nitrobenzenes. tsijournals.comepa.gov The UV/H₂O₂ system has been shown to be effective in the degradation of various recalcitrant organic pollutants. eeer.orgepa.gov For instance, the degradation of nitrobenzene (B124822) has been studied using combinations of ozone, UV, and H₂O₂. nih.gov The rate of degradation in these systems is influenced by factors such as the initial concentration of H₂O₂ and the intensity of the UV light. epa.gov

The photodegradation of halogenated nitrobenzenes results in the formation of various intermediate products before complete mineralization to carbon dioxide, water, and inorganic ions. For 1,2-dichloro-4-nitrobenzene, photocatalytic degradation studies have identified several by-products. These can include compounds such as 4-chlorobenzene-1,2-diol, 1,2,4-benzenetriol, hydroquinone, and quinone. researchgate.net The initial step in the photocatalytic degradation often involves the attack of hydroxyl radicals on the aromatic ring. tsijournals.comresearchgate.net In the degradation of nitrobenzene, initial transformation can lead to the formation of hydroxycyclohexadienyl radicals, which are then followed by the production of 2-nitrophenol, 3-nitrophenol, or 4-nitrophenol. researchgate.net

Several environmental factors can influence the rate of photodegradation of halogenated nitrobenzenes in aquatic systems. The pH of the water can affect the degradation rate; for example, the photocatalytic degradation of 3,4-dichloronitrobenzene (B32671) was found to be faster at a lower pH. tsijournals.com The presence of dissolved organic matter (DOM), such as humic acids, can have a dual effect. DOM can act as a photosensitizer, promoting indirect photolysis, but it can also absorb UV light, shielding the target compound from direct photolysis. nih.gov The concentration of oxygen is another critical factor, as it can participate in the reaction pathways and influence the types of intermediates formed. nih.gov

Biodegradation Pathways

Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process for the natural attenuation of many environmental pollutants. nih.govnih.gov

Under aerobic conditions, various bacterial strains have been identified that can degrade halogenated nitrobenzenes. nih.gov For instance, research has shown that 2,3- and 3,4-dichloronitrobenzene (a synonym for 1,2-dichloro-4-nitrobenzene) are biodegradable under aerobic conditions. nih.gov Bacteria capable of degrading these compounds have been isolated from contaminated sites. nih.gov Two strains of bacteria that can degrade 3,4-DCNB and one that can degrade 2,3-DCNB have been identified, and these isolates release nitrite (B80452) during their growth on the respective isomers. nih.gov The draft genome of Diaphorobacter sp. JS3050, which grows on 3,4-DCNB, revealed the presence of genes for a putative nitroarene dioxygenase. nih.gov This suggests that the initial step in the degradation pathway is analogous to that of nitrobenzene and dinitrotoluenes, involving a dioxygenase attack on the aromatic ring. nih.gov Strains of Comamonas testosteroni and Acidovorax delafieldii have also shown a broad ability to degrade nitrophenols and nitrobenzene. ub.edu

Data Tables

Table 1: Photodegradation Intermediates of 1,2-Dichloro-4-nitrobenzene

Intermediate Compound
4-chlorobenzene-1,2-diol
1,2,4-benzenetriol
Hydroquinone
Quinone

Source: researchgate.net

Table 2: Microbial Strains Involved in Aerobic Degradation of Halogenated Nitroaromatics

Microbial Strain Degraded Compound(s) Key Enzyme/Pathway Feature
Diaphorobacter sp. JS3050 3,4-Dichloronitrobenzene Putative nitroarene dioxygenase nih.gov
Unspecified bacterial strain 2,3-Dichloronitrobenzene (B165493) Nitrite release nih.gov
Comamonas testosteroni Nitrophenols, Nitrobenzene Broad degradation ability ub.edu

Anaerobic Reductive Dehalogenation

Anaerobic reductive dehalogenation is a key microbial process in the breakdown of halogenated aromatic compounds. Under anaerobic conditions, certain bacteria can utilize these compounds as electron acceptors, leading to the removal of halogen substituents. epa.gov This process is often the initial step in the degradation of highly chlorinated compounds, making them more susceptible to further microbial attack. epa.gov

For instance, the transformation of 1,2-dichloropropane (B32752) has been observed in anaerobic microcosms, where it is converted to propene through dechlorination. researchgate.netnih.govnih.gov Similarly, hexachlorobenzene (B1673134) can be dechlorinated to less chlorinated benzenes under anaerobic conditions. epa.gov While specific studies on 1,2-dichloro-4-(isopropyl)-5-nitrobenzene are limited, the principles of anaerobic reductive dehalogenation observed with other chlorinated hydrocarbons suggest a potential pathway for its initial transformation in anoxic environments. epa.govresearchgate.netnih.govnih.gov The process involves the replacement of a halogen atom with a hydrogen atom, a reaction known as hydrogenolysis, or the removal of two adjacent halogens to form a double bond, known as dichloroelimination. researchgate.net

Role of Dioxygenases and Hydrolases in Initial Catabolic Steps

In aerobic environments, dioxygenase and hydrolase enzymes play a critical role in the initial breakdown of halogenated nitroaromatic compounds. nih.govnih.gov Dioxygenases are a class of enzymes that introduce two atoms of molecular oxygen into the aromatic ring, a crucial step that destabilizes the ring and facilitates subsequent degradation. nih.govnih.govnih.gov This initial oxidation can lead to the removal of a nitro group, a key detoxification step. nih.govnih.gov

Rieske non-heme iron dioxygenases are particularly important in the degradation of nitroaromatic compounds. nih.govnih.gov These enzymes can catalyze the dihydroxylation of the aromatic ring, leading to the formation of catechols and the release of nitrite. nih.gov For example, the degradation of 2,3-dichloronitrobenzene by Diaphorobacter sp. strain JS3051 is initiated by a Nag-like dioxygenase that converts it to 3,4-dichlorocatechol. nih.gov Similarly, the degradation of 1,2,4-trichlorobenzene (B33124) and 1,2,4,5-tetrachlorobenzene (B31791) by Pseudomonas strains involves dioxygenation to form trichlorocatechol. nih.gov

Following the initial dioxygenase attack, hydrolases can be involved in the further breakdown of the resulting intermediates. While the direct action of hydrolases on this compound has not been extensively documented, their role in the broader context of aromatic catabolism is well-established. They participate in the cleavage of ester and ether bonds that may be present in metabolic intermediates.

The substrate specificity of these dioxygenases is a critical factor determining the range of compounds a particular microorganism can degrade. nih.gov Research has shown that the α-subunit of the dioxygenase is responsible for this specificity. nih.gov

Engineered Microbial Strains for Enhanced Degradation

The natural degradation of recalcitrant compounds like halogenated nitrobenzenes can be slow. Genetic engineering offers a promising approach to enhance the bioremediation capabilities of microorganisms. rroij.comnih.gov By introducing or modifying genes that encode for key degradative enzymes, scientists can create microbial strains with improved efficiency and a broader substrate range. rroij.comnih.gov

One strategy involves introducing gene clusters that encode for entire metabolic pathways into a host organism. rroij.com For example, researchers have successfully constructed an engineered Escherichia coli strain capable of completely degrading nitrobenzene by introducing ten exogenous genes. nih.gov This engineered strain could degrade 4 mM of nitrobenzene within 8 hours. nih.gov

Another approach focuses on modifying existing enzymes to improve their catalytic activity towards specific pollutants. Through techniques like directed evolution and site-directed mutagenesis, the efficiency of enzymes such as dioxygenases can be significantly increased. nih.gov For instance, the catalytic activity of 2,3-dichloronitrobenzene dioxygenase towards 2,4-dichloronitrobenzene (B57281) was increased 62-fold through targeted mutations. nih.gov

Furthermore, transgenic plants containing mammalian cytochrome P450 2E1 have demonstrated enhanced metabolism of halogenated hydrocarbons like trichloroethylene, showcasing the potential of phytoremediation using genetically modified organisms. pnas.org These engineered organisms hold the promise of more efficient and cost-effective cleanup of contaminated sites. nih.gov

Identification of Catabolic Genes and Pathways

Identifying the specific genes and metabolic pathways involved in the degradation of halogenated nitrobenzenes is fundamental to understanding and optimizing bioremediation processes. researchgate.netresearchgate.net Molecular techniques have enabled the characterization of numerous catabolic pathways in various bacterial strains. researchgate.netresearchgate.netresearchgate.net

The degradation of many nitroaromatic compounds is initiated by the reduction of the nitro group to a hydroxylamine (B1172632), followed by an enzymatic rearrangement to a hydroxylated compound that can then undergo ring cleavage. nih.gov For example, the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 involves the initial reduction of the nitro group and subsequent meta-cleavage of the aromatic ring. nih.gov

In other pathways, a dioxygenase initiates the attack, adding two hydroxyl groups to the ring and causing the spontaneous elimination of the nitro group. nih.gov The genes encoding these dioxygenases are often found in clusters, along with genes for other enzymes in the degradation pathway. nih.gov For instance, in the degradation of 2,3-dichloronitrobenzene by Diaphorobacter sp. strain JS3051, a gene cluster designated dcb (B1662941) encodes the initial dioxygenase, while another cluster, dcc, encodes the enzymes for the subsequent catabolism of the resulting chlorocatechol. nih.gov

The evolution of these catabolic pathways often involves the recruitment of genes from different ancestral pathways. nih.govresearchgate.net This genetic plasticity allows microorganisms to adapt to and degrade novel synthetic compounds.

Table 1: Examples of Genes and Enzymes in Nitroaromatic Degradation

Gene/Enzyme ClassFunctionExample Compound DegradedOrganism
NitroreductaseReduction of nitro groupNitrobenzenePseudomonas pseudoalcaligenes JS45
Nitroarene DioxygenaseDihydroxylation and denitration2,3-DichloronitrobenzeneDiaphorobacter sp. strain JS3051
Chlorocatechol 1,2-DioxygenaseRing cleavage of chlorocatechols3,4-DichlorocatecholDiaphorobacter sp. strain JS3051
Dihydrodiol DehydrogenaseRearomatization of dihydrodiols1,2,4-TrichlorobenzenePseudomonas sp.

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). dss.go.thconicet.gov.ar These processes are often used for the treatment of recalcitrant compounds like nitroaromatics that are resistant to conventional biological treatments. conicet.gov.arresearchgate.net

Homogeneous AOPs, such as UV/H₂O₂ and the Fenton process, have been studied for the degradation of various nitroaromatic compounds. dss.go.thconicet.gov.ar The efficiency of these processes depends on factors like pH and the concentration of the oxidant. dss.go.th For example, in the UV/H₂O₂ system, the degradation rate of nitroaromatics often shows a maximum at an optimal hydrogen peroxide concentration. conicet.gov.ar While heterogeneous photocatalysis using TiO₂/UV has been shown to be highly effective for the degradation of some pollutants with minimal formation of toxic byproducts, the formation of nitrophenols has been observed with homogeneous AOPs under certain conditions. dss.go.th

Hydroxyl Radical Generation and Reactivity with Nitroaromatics

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidizing agents that are central to the efficacy of AOPs. dss.go.thnist.gov They can be generated through various methods, including the photolysis of hydrogen peroxide (H₂O₂) or nitrate (B79036) ions. dss.go.thconicet.gov.ar

The reaction of hydroxyl radicals with nitroaromatic compounds typically proceeds via addition to the aromatic ring, forming a nitrohydroxycyclohexadienyl radical intermediate. nih.gov This initial step is crucial as it disrupts the stable aromatic system, making the molecule more susceptible to further oxidation and eventual mineralization. The bimolecular rate constants for the reaction between hydroxyl radicals and nitrobenzene have been shown to exhibit non-Arrhenius behavior, with little increase with temperature up to 350°C, but a significant increase in the supercritical region. nih.gov This suggests a complex reaction mechanism involving the formation of a π-complex intermediate. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 1,2 Dichloro 4 Isopropyl 5 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) is crucial for identifying the number and connectivity of hydrogen atoms in a molecule. For 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene, the ¹H NMR spectrum is expected to show distinct signals for the isopropyl group and the two remaining aromatic protons. The nitration of 1,2-dichloro-4-isopropylbenzene can potentially yield different regioisomers, and ¹H NMR is the primary tool for identifying and quantifying these products in a mixture. oxinst.comyoutube.com

Predicted Spectral Features: The ¹H NMR spectrum of the target compound is predicted to have three main sets of signals:

Isopropyl Protons: This group will produce two distinct signals. The single methine (CH) proton will appear as a septet (a seven-line pattern) due to coupling with the six equivalent protons of the two methyl groups. The six methyl (CH₃) protons will appear as a doublet (a two-line pattern) due to coupling with the single methine proton.

Aromatic Protons: The benzene (B151609) ring has two isolated protons. The proton at C-3 (between the chlorine and isopropyl groups) and the proton at C-6 (between the nitro and chlorine groups) will each appear as a singlet, as they have no adjacent protons to couple with. Their exact chemical shifts will be influenced by the electronic effects of the surrounding substituents.

The synthesis of this compound may result in an inseparable mixture with its regioisomer, for instance, 1,2-dichloro-4-isopropyl-3-nitrobenzene. In such a case, a second, distinct set of signals for the aromatic and isopropyl protons of the isomer would be visible in the spectrum. reddit.comresearchgate.net The ratio of the two isomers can be accurately determined by comparing the integration values (the area under the peaks) of corresponding signals from each isomer. youtube.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound *

Proton Assignment Predicted δ (ppm) Splitting Pattern Integration
Aromatic H (C-6)~ 8.0 - 8.2Singlet (s)1H
Aromatic H (C-3)~ 7.5 - 7.7Singlet (s)1H
Isopropyl CH~ 3.0 - 3.3Septet (sept)1H
Isopropyl CH₃~ 1.2 - 1.4Doublet (d)6H

Predicted values are based on analysis of 1,2-dichloro-4-nitrobenzene and 4-isopropylnitrobenzene in CDCl₃. Actual values may vary.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would confirm the presence of nine distinct carbon environments, corresponding to the nine carbon atoms in the molecule.

Predicted Spectral Features: The spectrum can be divided into aliphatic and aromatic regions:

Aliphatic Region (δ 20-40 ppm): This region will contain signals for the isopropyl group carbons. The two equivalent methyl (CH₃) carbons will produce a single peak, while the methine (CH) carbon will appear as a separate peak. chemicalbook.com

Aromatic Region (δ 120-155 ppm): This region will display six distinct signals for the six carbons of the benzene ring. Two of these signals will correspond to the carbons bearing a hydrogen atom (CH), while the other four will be quaternary carbons (C) bonded to the chloro, isopropyl, and nitro substituents. oregonstate.eduorganicchemistrydata.org The chemical shifts of these carbons are heavily influenced by the electron-donating or electron-withdrawing nature of the attached groups. The carbons attached to the electronegative chlorine and nitro groups are expected to be shifted further downfield. nih.gov

The combination of nine unique signals in the ¹³C NMR spectrum provides unambiguous evidence for the proposed molecular structure and rules out other isomers with higher symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound *

Carbon Assignment Predicted δ (ppm)
Isopropyl CH₃~ 23 - 25
Isopropyl CH~ 34 - 36
Aromatic CH (C-3, C-6)~ 125 - 135
Aromatic C (C-1, C-2, C-4, C-5)~ 130 - 155

Predicted values are based on analysis of 1,2-dichloro-4-nitrobenzene and 4-isopropylnitrobenzene. chemicalbook.comnih.gov Specific assignments of quaternary carbons require advanced 2D NMR techniques.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, measures the vibrational modes of a molecule. These methods are particularly effective for identifying specific functional groups.

FTIR spectroscopy is highly sensitive to polar bonds and is therefore excellent for identifying the nitro (NO₂) group. The spectrum of this compound is expected to be dominated by characteristic absorptions from the nitro, alkyl, and aromatic components of the molecule.

Key Research Findings: Studies on substituted nitrobenzenes have established the characteristic vibrational frequencies for the nitro group. esisresearch.orgnih.gov

NO₂ Vibrations: The most prominent features will be two strong absorption bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching of the N-O bonds, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. acs.org

C-H Vibrations: Aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). Aromatic C-H stretching will appear at slightly higher wavenumbers, above 3000 cm⁻¹.

C-Cl Vibrations: The carbon-chlorine stretching vibrations typically occur in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 3: Predicted Principal FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2870 - 2960Medium-Strong
NO₂ Asymmetric Stretch~ 1530Strong
Aromatic C=C Stretch1450 - 1600Medium
NO₂ Symmetric Stretch~ 1350Strong
C-Cl Stretch600 - 800Medium-Strong

Raman spectroscopy is complementary to FTIR, providing strong signals for symmetric, non-polar bonds. It is particularly useful for analyzing the benzene ring and the symmetric vibrations of substituents.

Key Research Findings: For nitroaromatic compounds, Raman spectroscopy clearly shows the key functional groups. esisresearch.org

Symmetric NO₂ Stretch: While the asymmetric NO₂ stretch is weak in Raman, the symmetric stretch around 1350 cm⁻¹ is typically very strong and easily identifiable. spectrabase.com

Aromatic Ring Vibrations: The ring breathing modes, which involve the symmetric expansion and contraction of the entire benzene ring, produce sharp and intense signals in the Raman spectrum. For trisubstituted benzenes, these can appear in the 600-800 cm⁻¹ or 1000-1200 cm⁻¹ regions depending on the nature and position of the substituents. esisresearch.org

C-H and C-Cl Vibrations: C-H and C-Cl stretches are also visible, though often with different relative intensities compared to their FTIR counterparts.

Table 4: Predicted Principal Raman Shifts for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2870 - 2960Strong
Aromatic C=C Stretch1580 - 1620Strong
NO₂ Symmetric Stretch~ 1350Very Strong
Ring Breathing Modes700 - 1200Strong

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (GC-MS/LC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Gas Chromatography (GC), it allows for the identification and quantification of individual components in a mixture. GC-MS is the ideal method for analyzing this compound.

Key Research Findings: The mass spectrum of a molecule provides two critical pieces of information: the molecular weight from the molecular ion (M⁺) and structural details from the fragmentation pattern.

Molecular Ion and Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic pattern for any fragment containing them. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion will appear as a cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 9:6:1. youtube.comchemguide.co.uk This pattern is definitive proof of the presence of two chlorine atoms. The presence of one nitrogen atom results in an odd nominal molecular weight, as per the nitrogen rule. ulethbridge.calibretexts.org

Fragmentation Pattern: Upon ionization (typically via electron impact), the molecular ion will break apart in predictable ways. For this compound, key fragmentations would include:

Loss of a methyl group ([M-15]⁺): Cleavage of a methyl radical from the isopropyl group results in a stable secondary benzylic carbocation, which is often a prominent peak.

Loss of NO ([M-30]⁺) and NO₂ ([M-46]⁺): These are characteristic fragmentation pathways for aromatic nitro compounds.

Loss of Chlorine ([M-35]⁺): Fragmentation involving the loss of a chlorine atom is also possible.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Description Predicted m/z Isotopic Pattern
[C₉H₉Cl₂NO₂]⁺Molecular Ion (M⁺)2339:6:1 ratio at m/z 233, 235, 237
[C₈H₆Cl₂NO₂]⁺Loss of CH₃2189:6:1 ratio at m/z 218, 220, 222
[C₉H₉Cl₂O]⁺Loss of NO2039:6:1 ratio at m/z 203, 205, 207
[C₉H₉Cl₂]⁺Loss of NO₂1879:6:1 ratio at m/z 187, 189, 191

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the solid-state properties of a compound.

The introduction of an isopropyl group at the 4-position would be expected to influence the crystal packing. The bulky nature of the isopropyl group could lead to steric hindrance, potentially causing a greater torsion angle between the plane of the nitro group and the benzene ring. This can be observed in other substituted nitrobenzenes where bulky ortho substituents force the nitro group out of the plane of the ring. The solid-state packing will be a balance between optimizing intermolecular interactions, such as halogen bonding and π-π stacking, and accommodating the steric bulk of the substituents.

Table 2: Representative Crystallographic Data for a Related Dichloronitrobenzene Compound

Parameter1,2-Dichloro-4-nitrobenzene (CCDC: 678313)
Formula C₆H₃Cl₂NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.86
b (Å) 12.87
c (Å) 14.39
α (°) 90
β (°) 97.4
γ (°) 90
Volume (ų) 709

Data sourced from the Cambridge Crystallographic Data Centre for the parent compound, 1,2-dichloro-4-nitrobenzene.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the nitroaromatic system. The chromophore consists of the benzene ring substituted with two chlorine atoms, a nitro group, and an isopropyl group. The nitro group, being a strong electron-withdrawing group, and the chlorine atoms, with their lone pairs of electrons, significantly influence the electronic structure of the benzene ring.

The electronic spectrum of nitrobenzene (B124822) itself shows several absorption bands. acs.orgnih.gov A strong absorption band is typically observed in the UVC region (around 250-280 nm), which is attributed to a π → π* transition of the benzene ring, often involving charge transfer from the ring to the nitro group. nih.govstackexchange.com A much weaker absorption, corresponding to an n → π* transition localized on the nitro group, can sometimes be observed at longer wavelengths (in the UVA region, around 340-355 nm). acs.orgnih.gov

The presence of the chloro and isopropyl substituents on the benzene ring will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and may alter the intensity of the absorption bands compared to nitrobenzene. The isopropyl group, being a weak electron-donating group, and the chlorine atoms, with their inductive electron-withdrawing and resonance electron-donating effects, will modulate the energy levels of the molecular orbitals. Generally, increasing the number of nitro groups on a benzene ring leads to a blue shift (hypsochromic shift) of the main absorption band. capes.gov.briu.edu

Table 3: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → πNitro-substituted benzene ring250 - 300 nmStrong
n → πNitro group330 - 360 nmWeak

This table is based on the general principles of UV-Visible spectroscopy for nitroaromatic compounds. Actual λmax values would need to be determined experimentally.

Applications of 1,2 Dichloro 4 Isopropyl 5 Nitrobenzene As a Building Block in Advanced Organic Synthesis

Precursor in Fine Chemical Synthesis

The transformations of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene are centered around two main reaction types: the reduction of the nitro group and the substitution of the chloro atoms.

Synthesis of Substituted Anilines via Nitro Group Reduction

A cornerstone reaction for nitroaromatic compounds is their reduction to the corresponding anilines. youtube.comorgoreview.com This conversion is of immense industrial and laboratory importance, as anilines are precursors to a vast array of products, including polymers, dyes, and pharmaceuticals. wikipedia.orgmdpi.com The reduction of this compound would yield 4,5-dichloro-2-isopropylaniline, a valuable substituted aniline (B41778).

The reduction can be achieved through several methods, with the choice of reagent depending on the desired selectivity and reaction conditions.

Catalytic Hydrogenation: This is a common method for reducing nitro groups, often employing catalysts like palladium, platinum, or nickel. commonorganicchemistry.comyoutube.com For halogenated compounds, however, there is a risk of hydrodehalogenation (removal of chlorine atoms). To minimize this side reaction, catalysts such as sulfided platinum or Raney nickel are often preferred. commonorganicchemistry.comnih.govacs.org

Dissolving Metal Reductions: The use of metals like iron, zinc, or tin in acidic conditions is a classic and effective method for converting aromatic nitro compounds to anilines. commonorganicchemistry.comwikipedia.org The Béchamp reduction, which uses iron metal and an acid like HCl, is a well-established industrial process. wikipedia.org Iron is advantageous due to its low cost and its ability to reduce nitro groups without affecting aryl halides. sci-hub.st

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and chemoselective reducing agent, capable of reducing nitro groups to amines in the presence of other sensitive functional groups. acsgcipr.orgwikipedia.org It is a reliable alternative to catalytic hydrogenation, particularly when avoiding dehalogenation is critical. acsgcipr.org

ReagentTypical ConditionsKey FeaturesCitations
H₂/Pd-C H₂ gas, Palladium on Carbon, solvent (e.g., EtOH, EtOAc)Highly efficient but can cause dehalogenation of aryl halides. commonorganicchemistry.com
H₂/Raney Ni H₂ gas, Raney Nickel, solvent (e.g., EtOH)Often used for substrates with halogens to minimize dehalogenation. commonorganicchemistry.com
Fe/HCl or Fe/AcOH Iron powder, acid (HCl or Acetic Acid), solventCost-effective and avoids dehalogenation; a classic method (Béchamp reduction). youtube.comwikipedia.orgsci-hub.st
SnCl₂·2H₂O Tin(II) chloride dihydrate, solvent (e.g., EtOH), often with acidMild, chemoselective, and avoids dehalogenation. wikipedia.orgcommonorganicchemistry.com

Derivatization via Nucleophilic Aromatic Substitution

Aromatic rings bearing strongly electron-withdrawing groups, such as a nitro group, are activated for nucleophilic aromatic substitution (NAS). libretexts.orgmasterorganicchemistry.com This reaction involves the replacement of a leaving group, typically a halide, by a nucleophile. libretexts.org The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, facilitating the reaction at positions ortho and para to it. libretexts.orgmasterorganicchemistry.comquizlet.com

In the analogous compound 1,2-dichloro-4-nitrobenzene, nucleophiles preferentially attack the chlorine atom at the C-1 position, which is para to the nitro group. echemi.comstackexchange.com For this compound, the nitro group at C-5 would activate both chlorine atoms. The chlorine at C-2 is ortho to the nitro group, while the chlorine at C-1 is meta. Based on the principles of NAS, the ortho position (C-2) is expected to be significantly more reactive due to direct resonance stabilization of the intermediate by the nitro group. masterorganicchemistry.comquizlet.com This allows for the selective introduction of a wide range of nucleophiles, such as alkoxides, amines, and thiols, to create diverse derivatives. google.com

Role in Materials Science

Nitrobenzene (B124822) derivatives are foundational components in the design and synthesis of advanced functional materials, owing to their unique electronic properties and synthetic versatility. researchgate.netunpatti.ac.id

Development of Functional Materials from Nitrobenzene Derivatives

Halogenated nitroaromatics serve as key building blocks for functional materials and heterocycles. nih.gov The ability to perform sequential reactions—first, reduction of the nitro group, and second, substitution of the chloro groups (or vice versa)—allows for the construction of complex molecular architectures. The anilines produced from these compounds are pivotal in creating azo dyes, which are used not only as colorants but also in applications like optical data storage and printing. wikipedia.org

Building Blocks for Optoelectronic Materials

Optoelectronics involves devices that detect and control light, relying on materials whose optical and electronic properties can be precisely tuned. wikipedia.org Nitroaromatic compounds are of significant interest in this field due to the strong electron-withdrawing nature of the nitro group. nih.govescholarship.org This property is essential for creating materials with non-linear optical (NLO) activity.

The anilines derived from this compound can be further functionalized to create "push-pull" systems, where an electron-donating group (the amine) and an electron-withdrawing group are part of the same conjugated molecule. Such structures are a common motif for high-performance NLO materials. Additionally, the fluorescence of certain polymers can be quenched by nitroaromatic compounds, a principle used in developing sensors for detecting explosives. rsc.orgmdpi.com

Applications in Polymer Chemistry

The primary application of nitroaromatics in polymer chemistry begins with their reduction to anilines. orgoreview.comwikipedia.org Substituted anilines can be polymerized to form polyanilines, a major class of conducting polymers. orgoreview.com The substituents on the benzene (B151609) ring—in this case, two chloro groups and an isopropyl group—would directly influence the final properties of the polymer, such as its solubility in organic solvents, processability, and electrical conductivity.

Supramolecular Chemistry and Non-Covalent Interactions

The field of supramolecular chemistry investigates the organization of molecules into larger, functional assemblies through non-covalent interactions. nih.gov These interactions, which are weaker than covalent bonds, include hydrogen bonds, van der Waals forces, π-π stacking, and halogen bonds. nih.govacs.org In the context of advanced organic synthesis, understanding and controlling these forces is paramount for the rational design of crystalline materials with specific properties, a discipline known as crystal engineering. acs.orgwikipedia.org The molecule this compound, with its unique combination of functional groups—two adjacent chlorine atoms, a sterically demanding isopropyl group, and an electron-withdrawing nitro group—presents a compelling case study for the influence of non-covalent interactions in directing molecular architecture. The interplay of these groups dictates how the molecules arrange themselves in the solid state, influencing properties from crystal packing to the potential for forming complex supramolecular structures.

Halogen Bonding in Crystal Engineering

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), attracting a nucleophilic (Lewis base) region in an adjacent molecule. wikipedia.orgscience.gov This phenomenon arises from an anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential, termed a σ-hole, opposite the covalent bond. science.gov The strength and directionality of halogen bonds make them a powerful tool in crystal engineering, enabling the construction of robust supramolecular architectures. acs.orgwikipedia.org

In molecules like this compound, the two chlorine atoms are potential halogen bond donors. The electrophilicity of these chlorine atoms is enhanced by the strongly electron-withdrawing nitro group on the same aromatic ring. This inductive effect increases the magnitude of the positive σ-hole on the chlorine atoms, making them more effective halogen bond donors. acs.org

Halogen-halogen interactions are generally categorized into two main types based on their geometry, as detailed in the table below.

Interaction TypeDescriptionC-X···X Angle (θ1)X···X-C Angle (θ2)Nature of Interaction
Type I Symmetrical contactθ1 ≈ θ2θ1 ≈ θ2Primarily driven by van der Waals forces
Type II Bent or linear contactθ1 ≈ 180°, θ2 ≈ 90°θ1 ≈ 180°, θ2 ≈ 90°True halogen bond (σ-hole interaction)

This table provides a generalized summary of halogen-halogen interaction geometries.

Research on related dichlorophenol and dichloronitrobenzene structures reveals the prevalence of both Type I and Type II interactions in directing crystal packing. jst.go.jp The specific geometry adopted is a delicate balance between minimizing steric hindrance and maximizing attractive electrostatic interactions. The bulky isopropyl group in this compound would likely play a significant role in influencing which type of halogen interaction is favored by creating steric demands that guide the molecular assembly.

Self-Assembly Processes with Halogenated Nitroaromatics

Self-assembly is the spontaneous organization of individual components into ordered structures, a process governed by the sum of the non-covalent interactions between the molecules. nih.gov Halogenated nitroaromatics are particularly interesting building blocks for self-assembly due to the variety of directional interactions they can engage in. The combination of halogen bonding, π-π stacking of the aromatic rings, and potential hydrogen bonds involving other functional groups allows for the creation of complex and predictable supramolecular motifs. nih.govacs.org

The self-assembly of this compound would be directed by several key interactions:

Halogen Bonding: As discussed, C-Cl···Cl and C-Cl···O(nitro) interactions are expected to be primary drivers of assembly, creating chains or layered structures. nih.govacs.org The directionality of these bonds is crucial for establishing long-range order. nih.gov

π-π Stacking: The electron-deficient nature of the nitro-substituted benzene ring encourages slipped-stack arrangements with neighboring rings to optimize electrostatic interactions. acs.org

Weak Hydrogen Bonding: Although not a classical hydrogen bond donor, weak C-H···O interactions involving the aromatic or isopropyl C-H bonds and the nitro group's oxygen atoms are common in stabilizing crystal structures of nitroaromatic compounds. researchgate.net

The interplay between these forces dictates the final crystal packing. For instance, studies on iodoethynyl benzene derivatives with nitro substituents show that strong halogen bonds guide the initial formation of dimers, which then arrange themselves via π-π stacking interactions. acs.org A similar hierarchical assembly can be envisioned for this compound. The table below summarizes the key non-covalent interactions and their potential roles in the self-assembly of this molecule.

InteractionDonorAcceptorPotential Role in Self-Assembly
Halogen BondChlorine (C-Cl)Chlorine, Nitro Oxygen (O-N)Formation of 1D chains or 2D sheets; high directionality. nih.govwikipedia.org
π-π StackingAromatic RingAromatic RingFormation of stacked columnar or herringbone structures. acs.org
C-H···O Hydrogen BondIsopropyl/Aromatic C-HNitro Oxygen (O-N)Stabilization of the primary structural motifs formed by stronger interactions. researchgate.net

Future Directions and Emerging Research Avenues for Halogenated Nitroaromatics

Development of Novel Catalytic Systems for Selective Transformations

The selective transformation of halogenated nitroaromatics is a cornerstone of synthetic chemistry, providing access to a wide array of valuable intermediates. A significant challenge lies in achieving high selectivity, particularly in the hydrogenation of the nitro group without cleaving the carbon-halogen bonds.

Recent research has demonstrated that highly selective catalytic hydrogenation of halogenated nitroaromatics can be achieved using co-modified palladium-based catalysts. ccspublishing.org.cn For instance, a heterogeneous Pd/C catalyst co-modified with an organic ligand (triphenylphosphine, PPh₃) and an inorganic species (sodium metavanadate, NaVO₃) has shown remarkable success. ccspublishing.org.cn This system creates a catalyst with mixed valence states of palladium, where high-valence Pd at the metal-support interface and zero-valence Pd on the surface work in concert. ccspublishing.org.cn The preferential coordination of metavanadate to the high-valence Pd facilitates the heterolytic activation of H₂ for the selective hydrogenation of the nitro group while inhibiting the formation of hydroxylamine (B1172632) intermediates. ccspublishing.org.cn This approach allows for the modulation of the catalyst's active site structure, which in turn regulates the adsorption energy and conformation of the reactants and intermediates. ccspublishing.org.cn

The selective hydrogenation of functionalized nitroaromatics is a significant challenge from both academic and industrial perspectives. acs.orgresearchgate.net The development of robust and recyclable catalysts is a key focus. For example, moving from batch to continuous flow processes can significantly increase productivity. researchgate.net The catalytic reduction of model compounds like 1-iodo-4-nitrobenzene (B147127) to 4-iodoaniline (B139537) has been instrumental in profiling the performance of various commercial heterogeneous catalysts and optimizing reaction conditions. acs.orgresearchgate.netacs.org These optimized flow conditions are then applicable to the synthesis of active pharmaceutical ingredients. acs.orgacs.org

Future research will likely focus on:

Designing multi-metallic catalysts: Combining different metals can create synergistic effects that enhance both activity and selectivity.

Exploring novel support materials: The support can significantly influence the catalytic performance by affecting the dispersion and electronic properties of the metal nanoparticles.

Utilizing single-atom catalysts: These catalysts offer the ultimate in atom efficiency and can provide unique selectivity due to their well-defined active sites.

A significant breakthrough has been the ability to achieve full selectivity control over the catalytic hydrogenation of nitroaromatics, leading to the formation of six distinct products: nitroso, hydroxylamine, azoxy, azo, hydrazo, or aniline (B41778) compounds, using a single catalytic system under varied conditions. researchgate.net This was accomplished using SnO₂-supported Pt nanoparticles with surface coordination of ethylenediamine (B42938) and vanadium species. researchgate.net

Advanced Computational Approaches for Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of catalysts and reaction conditions. For halogenated nitroaromatics, computational approaches can provide deep insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the intricate mechanistic details of catalytic reactions, such as the selective hydrogenation of the nitro group. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a roadmap for optimizing reaction conditions.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts. By calculating properties such as the adsorption energies of reactants and intermediates on different catalyst surfaces, it is possible to predict which catalysts will be most effective for a given transformation.

Predicting Reactivity and Selectivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of different halogenated nitroaromatics and the selectivity of various catalytic systems.

The integration of machine learning and artificial intelligence with computational chemistry is an emerging area that holds immense promise for the design of highly selective and efficient reactions involving halogenated nitroaromatics.

Bio-inspired Synthetic Strategies

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methods. Enzymes, for instance, are highly efficient and selective catalysts that operate under mild conditions. While the direct use of enzymes for the transformation of synthetic compounds like halogenated nitroaromatics can be challenging, the principles of biocatalysis can be applied to develop "bio-inspired" synthetic strategies.

This could involve:

Developing artificial enzymes: These are synthetic molecules that mimic the active sites of enzymes and can catalyze specific reactions with high selectivity.

Utilizing whole-cell biocatalysts: Genetically engineered microorganisms can be used to perform specific chemical transformations on halogenated nitroaromatics.

Biomass as a feedstock: Research is exploring the use of biomass-derived feedstocks as a renewable and sustainable alternative to petroleum-based resources for the synthesis of aromatic compounds. acs.org Processes like biomass-to-aromatics (BTA), which involve gasification or pyrolysis of biomass to produce syngas followed by catalytic conversion to aromatics, are gaining traction. acs.org

The pursuit of bio-inspired synthesis aligns with the broader goals of green chemistry to develop more environmentally benign chemical processes.

Sustainable and Green Chemical Manufacturing

The principles of green chemistry are increasingly being integrated into the manufacturing of chemicals to minimize their environmental impact. wjarr.comjnj.com For halogenated nitroaromatics, this translates to a focus on:

Waste Prevention: Designing synthetic routes that maximize atom economy and minimize the formation of byproducts. wjarr.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives. organicdivision.org The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable has identified the development of viable replacements for polar aprotic and halogenated solvents as a key research area. organicdivision.org

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures to reduce energy consumption. researchgate.net

Use of Renewable Feedstocks: Exploring the use of biomass and other renewable resources to reduce the reliance on fossil fuels. jnj.com

The adoption of continuous flow manufacturing is a key strategy for improving the sustainability of chemical processes. researchgate.net Flow chemistry offers advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. researchgate.net The CHEM21 initiative is actively working to develop sustainable manufacturing practices for pharmaceuticals, which often involve halogenated nitroaromatic intermediates. jnj.com

The following table summarizes key green chemistry principles and their application in the manufacturing of halogenated nitroaromatics:

Green Chemistry PrincipleApplication in Halogenated Nitroaromatic Manufacturing
Prevention Designing syntheses with high atom economy to minimize waste. wjarr.com
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Designing chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous. organicdivision.org
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure. researchgate.net
Use of Renewable Feedstocks Utilizing raw materials which are renewable rather than depleting. jnj.com
Reduce Derivatives Minimizing or avoiding unnecessary derivatization.
Catalysis Using catalytic reagents in preference to stoichiometric reagents. researchgate.net
Design for Degradation Designing chemical products so that they break down into innocuous degradation products at the end of their function.
Real-time analysis for Pollution Prevention Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Expanding Applications in Niche Materials Science Fields

Halogenated nitroaromatics are not only important as synthetic intermediates but also have potential applications in materials science. The presence of both halogen and nitro functional groups can impart unique electronic and physical properties to molecules.

Emerging research in this area includes:

Organic Electronics: The electronic properties of halogenated nitroaromatics make them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties by varying the halogen and nitro group substitution patterns is a key advantage.

Non-linear Optical Materials: The push-pull nature of the nitro and halo substituents on an aromatic ring can lead to large second-order non-linear optical (NLO) responses, making these compounds of interest for applications in telecommunications and optical data processing.

High-Energy Materials: The nitro group is a well-known energetic functional group, and incorporating it into a halogenated aromatic framework could lead to the development of new high-energy density materials.

The synergy between organic chemistry and materials science is driving innovation and creating opportunities for the development of advanced materials with tailored properties. researchgate.net The functional groups in organic molecules, such as nitro groups, play a crucial role in determining the reactivity and interaction of these molecules, which in turn influences the physical and chemical properties of the resulting materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 1,2-dichloro-4-(isopropyl)-5-nitrobenzene?

  • Methodology :

  • Chlorination and nitration : Start with a benzene derivative containing an isopropyl group. Introduce chlorine atoms via electrophilic substitution using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl dichloride, followed by nitration with mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–50°C) .
  • Solvent selection : Use inert solvents like dichloromethane or benzene to minimize side reactions. For example, thionyl chloride in dichloromethane at 50°C yields nitroaromatic intermediates with high purity .
  • Workup : Purify via recrystallization or column chromatography. Monitor reaction progress using TLC (e.g., ethyl acetate/hexane eluent) .

Q. How can the structure of this compound be confirmed?

  • Analytical techniques :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, nitro groups deshield adjacent protons, while isopropyl groups show characteristic splitting patterns .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., 247.03 g/mol for C₉H₈Cl₂NO₂) and fragmentation patterns .
  • Melting point analysis : Compare observed mp (e.g., 63–64°C for similar dichloro-nitrobenzenes) with literature values to assess purity .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the nitration of dichlorobenzene derivatives?

  • Key factors :

  • Directing effects : Chlorine atoms are meta-directing, while isopropyl groups are ortho/para-directing. Competing effects may require kinetic control (e.g., low-temperature nitration) to favor the desired nitro position .
  • Contradictions in selectivity : Conflicting reports on nitro group placement (e.g., para vs. meta) may arise from solvent polarity or excess nitrating agent. For example, using polar aprotic solvents like DMF can alter electron density and shift selectivity .
    • Resolution : Optimize via computational modeling (e.g., DFT calculations) to predict transition states or use isotopic labeling to track substituent effects .

Q. What strategies mitigate nitro group reduction side reactions during downstream functionalization?

  • Challenges : Nitro groups are prone to over-reduction (e.g., forming hydroxylamines instead of amines).
  • Solutions :

  • Controlled reduction : Use stoichiometric SnCl₂·2H₂O in ethanol at 75°C for selective reduction to amines, followed by immediate alkaline workup to prevent degradation .
  • Catalytic transfer hydrogenation : Employ palladium-on-carbon with hydrogen donors (e.g., ammonium formate) for milder conditions .

Q. How can thermal instability of this compound be managed during storage?

  • Guidelines :

  • Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis .
  • Handling : Use closed systems with local exhaust ventilation to avoid exposure to moisture or heat sources .

Data Contradiction Analysis

Q. Why do reported yields vary for similar dichloro-nitrobenzene syntheses?

  • Example : describes multiple methods for synthesizing 2-chloro-4-fluoro-5-nitrobenzoyl chloride with yields ranging from 70% to 95%.
  • Root causes :

  • Reagent purity : Impurities in thionyl chloride or solvents (e.g., benzene vs. dichloromethane) affect reaction efficiency .
  • Temperature control : Higher temperatures (e.g., 50°C) may accelerate side reactions like decarboxylation .
    • Mitigation : Standardize reagent sources and use inline monitoring (e.g., FTIR) to track intermediate formation .

Methodological Recommendations

  • Synthesis optimization : Prefer oxalyl dichloride over thionyl chloride for higher selectivity in chlorination steps .
  • Safety protocols : Adopt PPE (gloves, goggles) and emergency measures (safety showers) as per TCI America and ChemScene guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.